molecular formula C50H70O14 B1172457 2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal CAS No. 12778-32-4

2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal

Cat. No.: B1172457
CAS No.: 12778-32-4
M. Wt: 895.1 g/mol
InChI Key: LYTCVQQGCSNFJU-LKGYBJPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[2622003,2605,2407,2009,18011,16030,48033,46035,44037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal” is a highly complex organic molecule This compound is characterized by its intricate structure, which includes multiple rings, hydroxyl groups, and a prop-2-enal functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:

    Cyclization reactions: to form the multiple ring structures.

    Hydroxylation: to introduce hydroxyl groups.

    Aldol condensation: to form the prop-2-enal group.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the prop-2-enal group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its therapeutic potential for treating diseases.

    Industry: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Alteration of cellular processes: Impact on cell growth, differentiation, or apoptosis.

Biological Activity

The compound 2-[[(1R,...)]methyl]prop-2-enal is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a highly intricate structure featuring multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula and structure are essential for understanding its interactions at the molecular level.

Molecular Information:

  • Molecular Formula: C55H82O21
  • Molecular Weight: 1063.3 g/mol
  • CAS Number: 255041-59-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity:
    • The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro.
    • It may modulate pathways involving NF-kB and MAPK signaling cascades.
  • Anticancer Properties:
    • Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspases.
    • It may also inhibit angiogenesis by affecting the vascular endothelial growth factor (VEGF) signaling pathway.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption: Rapidly absorbed when administered via oral or intravenous routes.
  • Distribution: High tissue distribution due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion: Excreted mainly through feces and urine.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound reduced edema and inflammatory markers significantly compared to control groups . These findings indicate its potential use in treating conditions like arthritis.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a substantial reduction in cell viability and increased apoptosis rates . This suggests its potential as an adjunct therapy in cancer treatment protocols.

Data Tables

PropertyValue
Molecular Weight1063.3 g/mol
CAS Number255041-59-9
Anti-inflammatory IC50Not yet determined
Anticancer IC50Not yet determined

Properties

CAS No.

12778-32-4

Molecular Formula

C50H70O14

Molecular Weight

895.1 g/mol

IUPAC Name

2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal

InChI

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1

InChI Key

LYTCVQQGCSNFJU-LKGYBJPKSA-N

SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Reactant of Route 2
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Reactant of Route 3
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Reactant of Route 4
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Reactant of Route 5
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Reactant of Route 6
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.